molecular formula C24H27ClN2O4S B568762 1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate CAS No. 1105-85-7

1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate

Cat. No.: B568762
CAS No.: 1105-85-7
M. Wt: 475
InChI Key: CUSVQNNEZBGWQB-SYRJXDITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate is a chemical compound with the molecular formula C24H27ClN2O4S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorothioxanthene moiety linked to a piperazine ring via a propylidene bridge .

Preparation Methods

The synthesis of 1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate typically involves multiple steps. The initial step often includes the formation of the chlorothioxanthene core, followed by the introduction of the propylidene bridge and the subsequent attachment of the piperazine ring. The final step involves the formation of the succinate salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate undergoes various chemical reactions, including:

Scientific Research Applications

1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate is utilized in several scientific research applications:

    Chemistry: It serves as a reactant in the synthesis of various organic compounds.

    Biology: It is used in studies related to cellular signaling and receptor binding.

    Medicine: This compound is investigated for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate involves its interaction with specific molecular targets, such as dopamine receptors. It acts as an antagonist at D1 and D2 dopamine receptors, which are involved in the regulation of neurotransmission in the brain. This interaction can modulate various signaling pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate can be compared with other similar compounds, such as:

Properties

IUPAC Name

butanedioic acid;1-[(3E)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2S.C4H6O4/c21-15-7-8-20-18(14-15)16(17-4-1-2-6-19(17)24-20)5-3-11-23-12-9-22-10-13-23;5-3(6)1-2-4(7)8/h1-2,4-8,14,22H,3,9-13H2;1-2H2,(H,5,6)(H,7,8)/b16-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSVQNNEZBGWQB-SYRJXDITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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